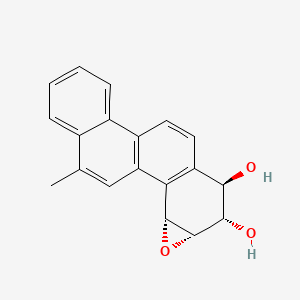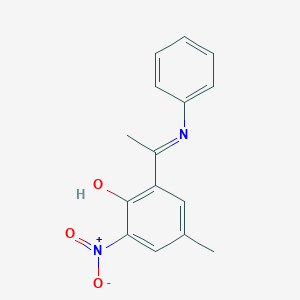![molecular formula C13H15NO3S B14310939 2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 116059-22-4](/img/no-structure.png)
2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole is an organic compound that features a benzenesulfonyl group attached to an ethenyl chain, which is further connected to a 4,4-dimethyl-4,5-dihydro-1,3-oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the following steps:
Formation of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through the sulfonation of benzene using sulfur trioxide or chlorosulfonic acid.
Attachment of the Ethenyl Chain: The ethenyl chain can be introduced via a Heck reaction, where a vinyl halide reacts with a benzenesulfonyl derivative in the presence of a palladium catalyst.
Formation of the Oxazole Ring: The final step involves the cyclization of the intermediate compound to form the 4,4-dimethyl-4,5-dihydro-1,3-oxazole ring. This can be achieved through a condensation reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ethenyl chain can be reduced to form ethyl derivatives.
Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Ethyl derivatives.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The oxazole ring can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-1,3-oxazole: Lacks the dihydro component, leading to different reactivity and properties.
2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-thiazole: Contains a sulfur atom in place of the oxygen in the oxazole ring, resulting in different chemical behavior.
Uniqueness
2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unique due to the combination of its benzenesulfonyl group, ethenyl chain, and oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
| 116059-22-4 | |
Formule moléculaire |
C13H15NO3S |
Poids moléculaire |
265.33 g/mol |
Nom IUPAC |
2-[2-(benzenesulfonyl)ethenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C13H15NO3S/c1-13(2)10-17-12(14-13)8-9-18(15,16)11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
Clé InChI |
QZOTWIBMBAGUOW-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=N1)C=CS(=O)(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine](/img/structure/B14310866.png)

![3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole](/img/structure/B14310892.png)

![2-[(6-Bromohexyl)oxy]naphthalene](/img/structure/B14310902.png)




